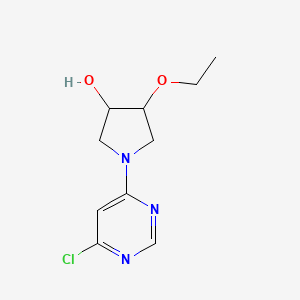
1-(6-Chloropyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol
描述
1-(6-Chloropyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4. This pyrimidine ring is linked to a pyrrolidine moiety, which is further functionalized with a hydroxyl (-OH) group at position 3 and an ethoxy (-OCH₂CH₃) group at position 5. The compound’s structural complexity and substituent arrangement make it a candidate for pharmaceutical and agrochemical applications, particularly as an intermediate in drug discovery.
属性
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-16-8-5-14(4-7(8)15)10-3-9(11)12-6-13-10/h3,6-8,15H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUAFLYMPJWXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(6-Chloropyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol, identified by its CAS number 2098001-46-6, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2098001-46-6 |
| Molecular Formula | C10H14ClN3O2 |
| Molecular Weight | 243.69 g/mol |
Structure
The structure of the compound features a pyrimidine ring substituted with a chlorine atom and an ethoxy group attached to a pyrrolidine derivative. This unique structure is hypothesized to contribute to its biological activity.
Research indicates that compounds similar to this compound may exhibit activity against various biological targets, including kinases and enzymes involved in cellular signaling pathways. The presence of the chloropyrimidine moiety is often linked with enhanced interaction with these targets, potentially leading to inhibitory effects on cancer cell proliferation.
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that derivatives of chloropyrimidine exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. The study suggests that this compound may share similar mechanisms due to its structural analogies with known inhibitors .
- Neuroprotective Effects : Another investigation explored the neuroprotective potential of pyrrolidine derivatives. The results indicated that compounds with similar structures could mitigate neurodegeneration in models of Alzheimer's disease by reducing oxidative stress and inflammation .
- Antimicrobial Properties : Research has also indicated that pyrimidine derivatives possess antimicrobial properties. A study found that certain derivatives inhibited bacterial growth, suggesting that this compound could be evaluated for its potential as an antimicrobial agent .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cell lines. Preliminary results indicate a dose-dependent response in inhibiting cell viability, particularly in cancer cell lines, which supports further investigation into its therapeutic potential.
相似化合物的比较
Substituent Variations on the Pyrimidine Ring
- 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol (CAS: 2098116-46-0): This analog introduces a methyl group at position 2 of the pyrimidine ring. Safety guidelines for this analog emphasize storage away from heat sources (P210), reflecting stability concerns .
(S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1354011-84-9):
Replacing chlorine with an ethoxy group at position 6 increases electron-donating effects, altering solubility and binding interactions. The (S)-configuration introduces chirality, which could influence enantioselective biological activity .
Ring System Modifications
- 1-(6-Chloropyrimidin-4-yl)-4-piperidinol (SC-22125): Substituting pyrrolidine with a piperidine ring increases ring size, modifying conformational flexibility and hydrogen-bonding capacity. This analog is cataloged as a pharmaceutical intermediate, suggesting utility in medicinal chemistry .
- Such esters are common prodrug strategies to optimize pharmacokinetics .
Stereochemical Variations
- (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol (CAS: 1264038-82-5):
The (R)-enantiomer of the parent compound demonstrates the critical role of stereochemistry in biological systems. Storage at room temperature (per Safety Data Sheet) suggests stability under ambient conditions .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : Methyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxylate (2f) is synthesized via L-proline esterification, highlighting scalable routes for analogs .
- Electrophilic Reactivity : The 6-chloro group on pyrimidine facilitates nucleophilic aromatic substitution (SNAr), enabling modular derivatization .
- Safety Considerations : Thermal instability in methyl-substituted analogs (e.g., CAS: 2098116-46-0) necessitates strict storage protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


